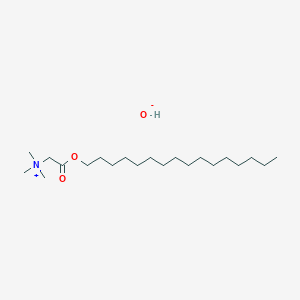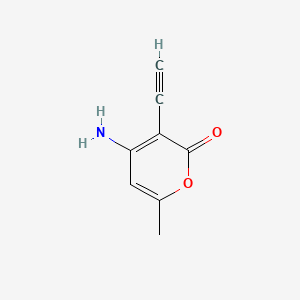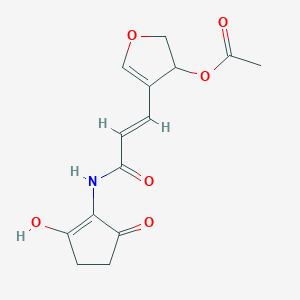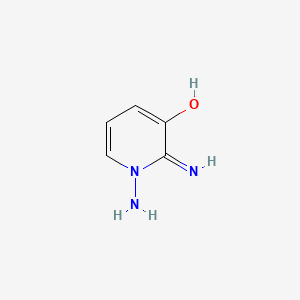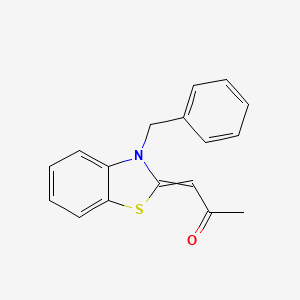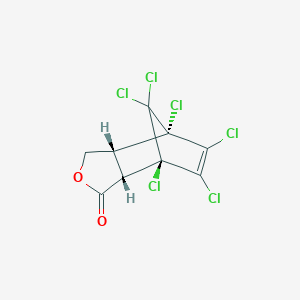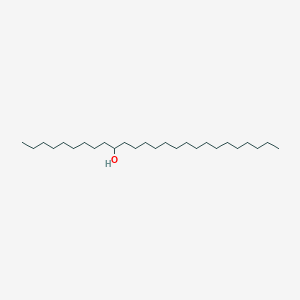
Hexacosan-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosan-10-ol is a secondary fatty alcohol that is derived from hexacosane, a long-chain hydrocarbon. It is characterized by the presence of a hydroxy group at the 10th carbon position. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosan-10-ol can be synthesized through several methods. One common approach involves the reduction of hexacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of hexacosanoic acid esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosan-10-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexacosane using strong reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Hexacosanoic acid.
Reduction: Hexacosane.
Substitution: Hexacosan-10-chloride.
Applications De Recherche Scientifique
Hexacosan-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain fatty acids and alcohols.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the production of cosmetics, lubricants, and surfactants due to its emollient and emulsifying properties.
Mécanisme D'action
Hexacosan-10-ol can be compared with other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). While all these compounds share similar structural features, this compound is unique due to its longer carbon chain and the specific position of the hydroxy group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications.
Comparaison Avec Des Composés Similaires
- Hexadecan-1-ol (Cetyl alcohol)
- Octadecan-1-ol (Stearyl alcohol)
- Eicosan-1-ol
Propriétés
Numéro CAS |
31849-11-3 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
hexacosan-10-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-26(27)24-22-20-18-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
Clé InChI |
SQPREXYCBSQGDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



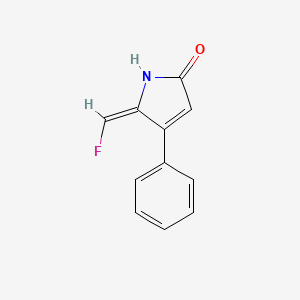
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)

